molecular formula C22H28N4O3 B2713733 4-pivalamido-N-(2-(3-(o-tolyl)ureido)ethyl)benzamide CAS No. 1172529-19-9

4-pivalamido-N-(2-(3-(o-tolyl)ureido)ethyl)benzamide

Cat. No.: B2713733
CAS No.: 1172529-19-9
M. Wt: 396.491
InChI Key: IWAHAOZBDAGZLQ-UHFFFAOYSA-N
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Description

4-pivalamido-N-(2-(3-(o-tolyl)ureido)ethyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.

Scientific Research Applications

4-pivalamido-N-(2-(3-(o-tolyl)ureido)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-pivalamido-N-(2-(3-(o-tolyl)ureido)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Urea Derivative: The reaction between o-tolyl isocyanate and ethylenediamine forms the urea derivative.

    Amidation Reaction: The urea derivative is then reacted with 4-pivalamido-benzoyl chloride under basic conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring.

    Reduction: Reduction reactions can occur at the amide or urea functional groups.

    Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Products include oxidized aromatic derivatives.

    Reduction: Reduced amide or urea derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Mechanism of Action

The mechanism of action of 4-pivalamido-N-(2-(3-(o-tolyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

  • 4-pivalamido-N-(2-(3-(m-tolyl)ureido)ethyl)benzamide
  • 4-pivalamido-N-(2-(3-(p-tolyl)ureido)ethyl)benzamide
  • 4-pivalamido-N-(2-(3-(phenyl)ureido)ethyl)benzamide

Comparison: Compared to its analogs, 4-pivalamido-N-(2-(3-(o-tolyl)ureido)ethyl)benzamide is unique due to the presence of the o-tolyl group, which may influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications.

Properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-[2-[(2-methylphenyl)carbamoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-15-7-5-6-8-18(15)26-21(29)24-14-13-23-19(27)16-9-11-17(12-10-16)25-20(28)22(2,3)4/h5-12H,13-14H2,1-4H3,(H,23,27)(H,25,28)(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAHAOZBDAGZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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